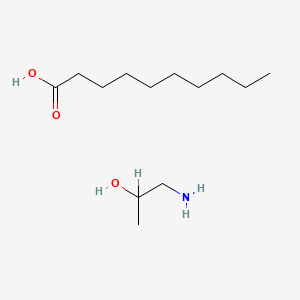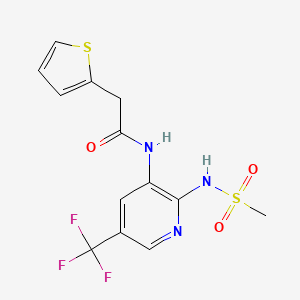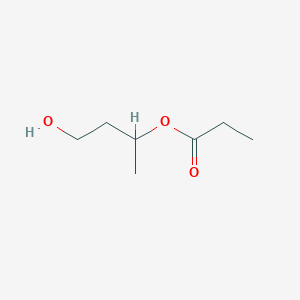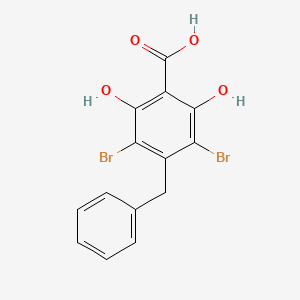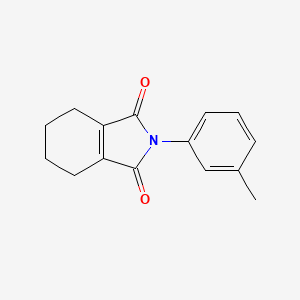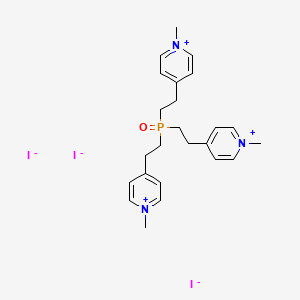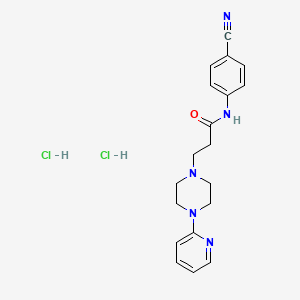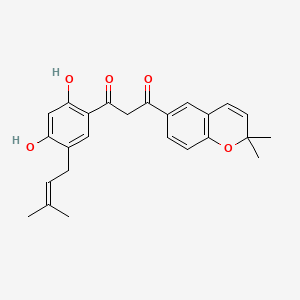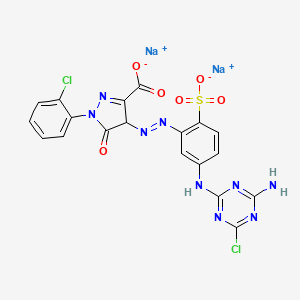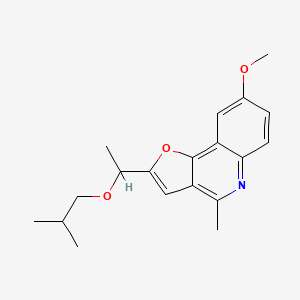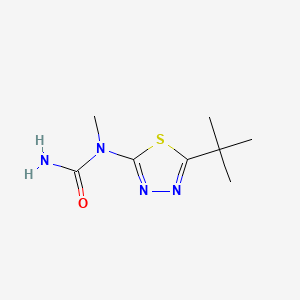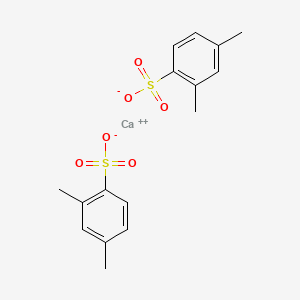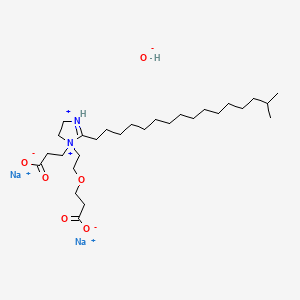
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carboxylic acid and imidazolium groups, which may contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide likely involves multiple steps, including the formation of the imidazolium ring and the introduction of carboxyethoxy and carboxyethyl groups. Typical reaction conditions may include:
Solvents: Common solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the formation of the imidazolium ring.
Temperature: Reactions may be conducted at elevated temperatures to increase reaction rates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide may undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups may be oxidized to form other functional groups.
Reduction: Reduction reactions may target the imidazolium ring or carboxylic acid groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or amines.
Scientific Research Applications
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide may have applications in various fields, including:
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a molecular probe.
Medicine: Investigated for therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Disodium 1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide: Lacks the additional carboxyethoxy group.
Disodium 1-(2-(2-carboxyethoxy)ethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide: Lacks the carboxyethyl group.
Uniqueness
Disodium 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-(15-methylhexadecyl)-1-H-imidazolium hydroxide is unique due to its combination of functional groups, which may confer distinct reactivity and functionality compared to similar compounds.
Properties
CAS No. |
95046-33-6 |
|---|---|
Molecular Formula |
C28H53N2Na2O6+ |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
disodium;3-[1-[2-(2-carboxylatoethoxy)ethyl]-2-(15-methylhexadecyl)-4,5-dihydroimidazole-1,3-diium-1-yl]propanoate;hydroxide |
InChI |
InChI=1S/C28H52N2O5.2Na.H2O/c1-25(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-26-29-19-21-30(26,20-17-27(31)32)22-24-35-23-18-28(33)34;;;/h25H,3-24H2,1-2H3,(H-,31,32,33,34);;;1H2/q;2*+1;/p-1 |
InChI Key |
IAPHIQNGGVQJIN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC1=[NH+]CC[N+]1(CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



